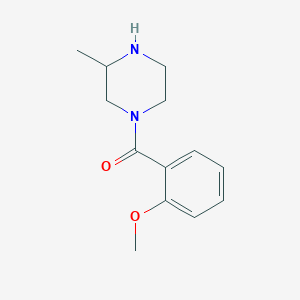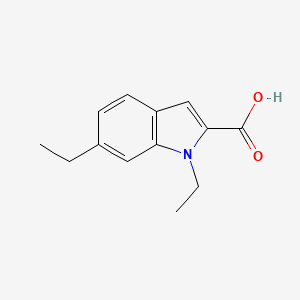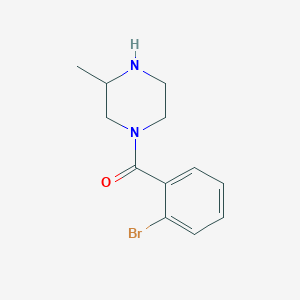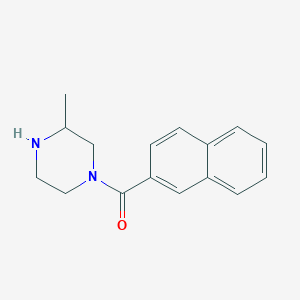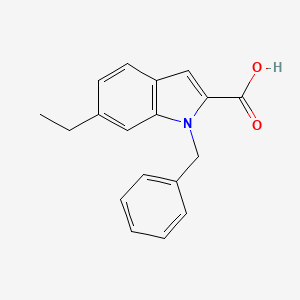![molecular formula C15H23ClN2O B6362167 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane CAS No. 1240564-66-2](/img/structure/B6362167.png)
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a 2-chlorophenoxy group attached to a butyl chain, which is further linked to a diazepane ring
准备方法
The synthesis of 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the 2-chlorophenoxybutyl intermediate: This step involves the reaction of 2-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Cyclization to form the diazepane ring: The 2-chlorophenoxybutyl intermediate is then reacted with ethylenediamine under reflux conditions to form the diazepane ring. This step may require a catalyst such as palladium on carbon to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or receptor binding.
Medicine: The compound is explored for its potential therapeutic properties. It may have applications in the development of drugs for treating various diseases, including neurological disorders and cancers.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other functional materials.
作用机制
The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or inhibitor, blocking the activity of certain proteins involved in disease pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane can be compared with other similar compounds, such as:
1-[4-(2-Chlorophenoxy)butyl]imidazole: This compound has a similar structure but contains an imidazole ring instead of a diazepane ring. It is used in different applications, including as an antifungal agent.
4-(2-Chlorophenoxy)butyl thiocyanate: This compound contains a thiocyanate group instead of a diazepane ring. It is used in chemical synthesis and as an intermediate in the production of other compounds.
2-[1-[[2-(4-chlorophenoxy)propoxy]imino]butyl]-3-thiazole: This compound has a thiazole ring and is used as an agrochemical for controlling plant diseases.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its diazepane ring provides unique binding interactions and stability, making it valuable for various research and industrial applications.
属性
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c16-14-6-1-2-7-15(14)19-13-4-3-10-18-11-5-8-17-9-12-18/h1-2,6-7,17H,3-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJRCLKMSPNCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)
![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)
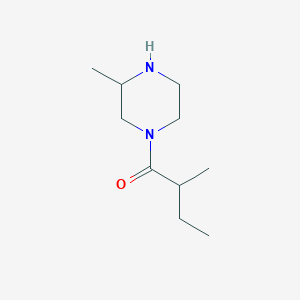
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)
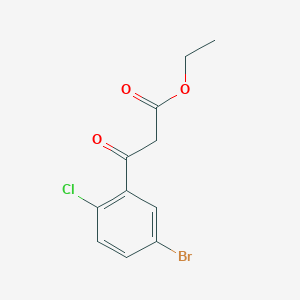
![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)
